molecular formula C18H21ClN2O5S B2972710 N-butyl-N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 896329-44-5

N-butyl-N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2972710
CAS No.: 896329-44-5
M. Wt: 412.89
InChI Key: RMRORJWAWCCWEO-UHFFFAOYSA-N
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Description

N-butyl-N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a butyl group, a chlorobenzenesulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of N-butyl ethylenediamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with 2-furyl ethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzymatic activity. The furan ring may also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
  • N-butyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Uniqueness

N-butyl-N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a chlorobenzenesulfonyl group allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

N-butyl-N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-2-3-10-20-17(22)18(23)21-12-16(15-5-4-11-26-15)27(24,25)14-8-6-13(19)7-9-14/h4-9,11,16H,2-3,10,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRORJWAWCCWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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